molecular formula C15H28N2O6 B071769 N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine CAS No. 192124-66-6

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine

Cat. No.: B071769
CAS No.: 192124-66-6
M. Wt: 332.39 g/mol
InChI Key: ZYKFFIFTMKLYQJ-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine: is a compound with the molecular formula C15H28N2O6 and a molecular weight of 332.40 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound appears as a white to almost white powder or crystal and has a melting point of approximately 120°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Common methods include:

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to batch methods .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine primarily involves the protection and deprotection of amino groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group using strong acids or other reagents, resulting in the release of the free amine .

Comparison with Similar Compounds

Uniqueness: N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine is unique due to its specific structure, which allows for the protection of both the amino and carboxyl groups in peptide synthesis. This dual protection capability makes it particularly valuable in complex organic synthesis .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-8-7-9-17(10-11(18)19)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKFFIFTMKLYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443243
Record name N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192124-66-6
Record name N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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